![molecular formula C9H18N2O2 B1477210 9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol CAS No. 2098091-30-4](/img/structure/B1477210.png)

9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

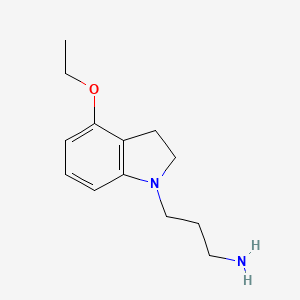

9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol, also known as 9-Amino-1-oxa-9-azaspiro-undecane-4-ol (9-AOA), is a synthetic organic compound that has recently been studied for its potential use in various scientific research applications. 9-AOA is a cyclic molecule composed of nine carbon atoms and a nitrogen atom, and is a member of the azaspirocyclic family of compounds. This compound has been found to possess a variety of interesting biochemical and physiological effects, and it has been explored as a potential therapeutic agent for a number of diseases. In

Applications De Recherche Scientifique

Synthesis and Structural Significance

9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol and related spiroaminals are core structures found in various natural and synthetic products with significant biological activities. Their unique skeletal frameworks make them challenging yet intriguing targets for chemical synthesis. Different synthetic approaches have been developed to construct these spirocyclic compounds due to their potential applications in medicinal chemistry and drug discovery (Sinibaldi & Canet, 2008).

Applications in Antibacterial Agents

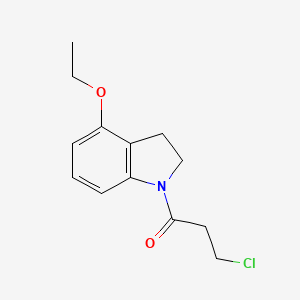

Derivatives of 9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol have been explored for their antibacterial properties. In one study, spirocyclic derivatives of ciprofloxacin demonstrated distinct activity against gram-negative and gram-positive bacterial strains, highlighting the scaffold's utility in developing new antibacterial agents (Lukin et al., 2022).

Role in Soluble Epoxide Hydrolase Inhibition

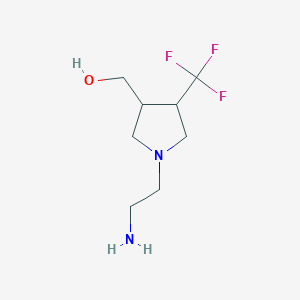

Spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffolds have been investigated as potential inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for cardiovascular disease, inflammation, and pain. One study identified a racemic lead compound with excellent solubility, low lipophilicity, and outstanding oral bioavailability in mice, supporting further development as a therapeutic agent (Lukin et al., 2018).

Fmoc-Amino Acid Synthesis

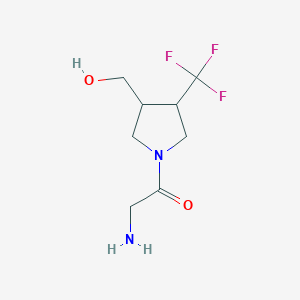

The synthesis of Fmoc-amino acids using a novel reagent related to 9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol provides a method to produce these crucial derivatives for peptide synthesis with high yields and purity, eliminating impurities typically associated with other reagents. This advancement underscores the scaffold's importance in peptide chemistry (Rao et al., 2016).

Propriétés

IUPAC Name |

9-amino-1-oxa-9-azaspiro[5.5]undecan-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c10-11-4-2-9(3-5-11)7-8(12)1-6-13-9/h8,12H,1-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIWTJCODGXIGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)N)CC1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1477127.png)

![5-(3-aminopropyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1477135.png)

![1-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477136.png)

![4-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid](/img/structure/B1477137.png)

![3-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1477138.png)

![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid](/img/structure/B1477142.png)

![3-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477143.png)

![(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-3-yl)methanone](/img/structure/B1477147.png)

![6-Methoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane](/img/structure/B1477148.png)

![6-Methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477150.png)